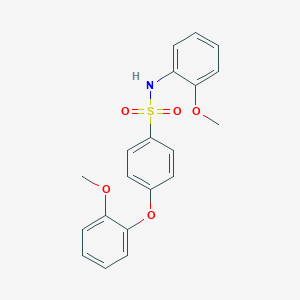

4-(2-methoxyphenoxy)-N-(2-methoxyphenyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4-(2-methoxyphenoxy)-N-(2-methoxyphenyl)benzenesulfonamide" is a benzenesulfonamide derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Benzenesulfonamides have been explored for their potential as enzyme inhibitors, receptor antagonists, and modulators, with implications in treating various diseases and conditions .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines or the modification of existing sulfonamide compounds. For instance, N-(4-methoxybenzyl)-o-benzenedisulfonimide, a related compound, was prepared from o-benzenedisulfonyl chloride and 4-methoxybenzylamine in dichloromethane . Similarly, the synthesis of N-(4-diethylamino)benzyl-4-methoxy-N-(p-tolyl)benzenesulfonamide involved a multi-step process starting from 4-(diethylamino)benzaldehyde and p-toluidine . These methods highlight the versatility and adaptability of the synthetic routes for creating a wide array of sulfonamide derivatives.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives can be complex, with potential for isomerism and conformational diversity. For example, N-(4-Methoxyphenyl)benzenesulfonamide exhibited a disordered benzene ring in its crystal structure, with two components twisted at an angle to each other . The dihedral angles between the methoxybenzene group and the disordered benzene ring components were significant, indicating the potential for steric interactions that could influence the compound's biological activity.

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo various chemical reactions, including benzylation of alcohols and phenols, as seen with N-(4-methoxybenzyl)-o-benzenedisulfonimide . The reactivity of these compounds can be tailored by substituents on the phenyl rings, which can affect the electron density and steric hindrance around the sulfonamide group, influencing the compound's chemical behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamides are influenced by their molecular structure. For instance, the presence of methoxy groups can increase the lipophilicity of the compound, potentially affecting its solubility and permeability across biological membranes . The crystal structures of related compounds have revealed the presence of intermolecular hydrogen bonding and C-H...π interactions, which can contribute to the stability and solubility of the compounds . Additionally, the sulfonamide group is a key functional group that can engage in hydrogen bonding, affecting the compound's physical properties and reactivity.

Applications De Recherche Scientifique

Photosensitizers for Photodynamic Therapy

- A study by Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanines substituted with benzenesulfonamide derivative groups. These compounds demonstrated good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential Type II photosensitizers for cancer treatment in photodynamic therapy due to these features (Pişkin, Canpolat, & Öztürk, 2020).

Antibacterial Agents

- Abbasi et al. (2019) synthesized a series of benzenesulfonamides with potential antibacterial properties against Escherichia coli. These compounds were found to be effective inhibitors, highlighting their potential as less cytotoxic therapeutic agents (Abbasi et al., 2019).

Molecular Structures and Interactions

- The study of non-radical vs stable radical of pyridazine-sulfonamide aminophenol type compounds by Chatterjee et al. (2022) focused on the spectroscopic characterization and structural confirmation of these compounds. Their work provides insights into the molecular structures and potential applications in chemical research (Chatterjee et al., 2022).

Crystal Structure and Assembly

- The effect of an additional methylene group on the conformation and assembly of two arylsulfonamide para-alkoxychalcone hybrids was explored by de Castro et al. (2013). Their findings shed light on how minor structural changes can significantly impact the molecular conformation and crystal packing of such compounds (de Castro et al., 2013).

Propriétés

IUPAC Name |

4-(2-methoxyphenoxy)-N-(2-methoxyphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO5S/c1-24-18-8-4-3-7-17(18)21-27(22,23)16-13-11-15(12-14-16)26-20-10-6-5-9-19(20)25-2/h3-14,21H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEGYUTCZPSHXOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11-(4-Butoxyphenyl)-5-{[(3,4-difluorophenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2525266.png)

![[2-[(4-Methoxybenzoyl)oxymethyl]-1-oxo-3,4-dihydronaphthalen-2-yl]methyl 4-methoxybenzoate](/img/structure/B2525268.png)

![(E)-1-(4-Fluorophenyl)-3-(methoxyamino)-2-[(E)-methoxyiminomethyl]prop-2-en-1-one](/img/structure/B2525270.png)

![(Z)-methyl 2-(6-methoxy-2-((4-((3-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2525271.png)

![3,9-dimethyl-7-prop-2-enyl-5,7,9-trihydro-1H,4H-1,2,4-triazino[4,3-h]purine-6, 8-dione](/img/structure/B2525277.png)

![2-Methyl-4-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-6-pyrrolidin-1-ylpyrimidine](/img/structure/B2525283.png)

![5-benzyl-3-(4-fluorophenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2525284.png)

![2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2525285.png)

![(E)-1-(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2525286.png)